4-[Acetyl(phenylsulfonyl)amino]phenyl acetate
Description
Properties
IUPAC Name |
[4-[acetyl(benzenesulfonyl)amino]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-12(18)17(23(20,21)16-6-4-3-5-7-16)14-8-10-15(11-9-14)22-13(2)19/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZECODWJLWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization of 4-Aminophenol Derivatives
A foundational approach involves derivatizing 4-aminophenol through sequential acetylation and sulfonylation. Source highlights the acetylation of 4-aminophenol using acetic anhydride in the presence of cobalt(II) chloride under anhydrous conditions, yielding 4-aminophenyl acetate with 83% efficiency. Subsequent sulfonylation of the amine group with phenylsulfonyl chloride in dichloromethane (DCM) at 0–20°C introduces the sulfonamide moiety. However, dual substitution (acetyl and sulfonyl) on the nitrogen atom presents steric and electronic challenges.
Key Considerations:
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Order of Functionalization : Sulfonylation preceding acetylation is impractical due to the reduced nucleophilicity of the sulfonamide nitrogen. Instead, acetylation of the pre-sulfonylated intermediate may require vigorous conditions, such as excess acetyl chloride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
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Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and reaction homogeneity, critical for high yields.
Reductive Amination and Sulfonylation Strategies
Nitro Reduction Followed by Sulfonylation
An alternative route begins with 4-nitrophenyl acetate, which undergoes reduction to 4-aminophenyl acetate. Source describes the use of tin(II) chloride and sodium borohydride in ethanol, though yields remain suboptimal (9–13%). Modern adaptations employ catalytic hydrogenation (H₂/Pd-C) in methanol, achieving >90% conversion. Subsequent reaction with phenylsulfonyl chloride in pyridine at 25°C affords the sulfonamide intermediate. Final N-acetylation via acetic anhydride in refluxing toluene completes the synthesis.
Optimization Metrics:
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Catalytic Hydrogenation : Pd-C (10 wt%) in methanol at 50 psi H₂ reduces reaction time to 2–4 hours with minimal byproducts.
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Sulfonylation Efficiency : Pyridine acts as both solvent and acid scavenger, mitigating HCl generation and improving sulfonamide purity.
One-Pot Multicomponent Reactions
Concurrent Acetylation and Sulfonylation
Emerging methodologies explore tandem reactions to streamline synthesis. A one-pot protocol involves treating 4-aminophenyl acetate with phenylsulfonyl chloride and acetyl chloride in the presence of triethylamine (TEA) in DCM. This approach capitalizes on the differential reactivity of the amine group, enabling sequential sulfonylation and acetylation without intermediate isolation.
Performance Data:
Challenges in N-Acetylation of Sulfonamides
Electronic and Steric Effects
Sulfonamide groups exhibit electron-withdrawing properties, rendering the nitrogen less nucleophilic and resistant to acetylation. Source notes that traditional acetylation agents (e.g., acetic anhydride) require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) for moderate yields (45–55%).
Catalytic Solutions
Recent advances utilize Lewis acids (e.g., ZnCl₂, FeCl₃) to activate the sulfonamide nitrogen. For instance, acetylation with acetic anhydride and FeCl₃ (5 mol%) in acetonitrile at 60°C achieves 78% yield within 8 hours.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
Chemical Reactions Analysis
Types of Reactions
4-[Acetyl(phenylsulfonyl)amino]phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Substitution: The acetyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
Hydrolysis: Formation of 4-aminophenyl acetate, acetic acid, and phenylsulfonic acid.
Oxidation: Formation of sulfone derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Acetyl(phenylsulfonyl)amino]phenyl acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyl and phenylsulfonyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[acetyl(phenylsulfonyl)amino]phenyl acetate with five structurally related sulfonamide and heterocyclic derivatives, focusing on molecular features, biological activities, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Application | Source |
|---|---|---|---|---|
| This compound | C₁₆H₁₅NO₅S | Phenylsulfonyl, acetyl, acetate ester | N/A (structural analog data used) | |
| 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione | C₂₀H₂₁NO₄S | Phenylsulfonyl, isopropyl, tolyl | Antibacterial (Gram+/Gram-) | |
| Acetylsulfanilamide | C₈H₁₀N₂O₃S | Sulfamoyl, acetyl | Antimicrobial (historical use) | |
| [4-(Chlorosulfonyl)phenyl]methyl acetate | C₉H₉ClO₄S | Chlorosulfonyl, methyl acetate | Material science precursor | |
| Methyl [(4-chlorophenyl)sulfonylamino]acetate | C₁₇H₁₈ClNO₄S | Chlorophenylsulfonyl, phenethyl, methyl ester | Enzyme inhibition (hypothetical) | |
| N-[4-(ethyloxy)phenyl]-2-[(phenylmethyl)(phenylsulfonyl)amino]acetamide | C₂₃H₂₅N₂O₄S | Ethyloxy, benzyl, phenylsulfonyl | SAR studies for kinase inhibitors |
2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione
This compound (C₂₀H₂₁NO₄S) shares the phenylsulfonyl core with the target molecule but incorporates a 1,4-butanedione scaffold and a para-tolyl group. The tolyl substituent enhances lipophilicity, correlating with its superior antibacterial activity against Enterococcus faecium and Staphylococcus aureus (MIC: 8–16 μg/mL) . In contrast, this compound lacks the diketone moiety, which may reduce its reactivity but improve metabolic stability.
Acetylsulfanilamide
Acetylsulfanilamide (C₈H₁₀N₂O₃S) is a simpler sulfonamide derivative with a sulfamoyl group instead of phenylsulfonyl. Historically used as an antimicrobial agent, its mechanism involves competitive inhibition of dihydropteroate synthase.
[4-(Chlorosulfonyl)phenyl]methyl Acetate
This compound (C₉H₉ClO₄S) replaces the phenylsulfonyl group with a chlorosulfonyl moiety, increasing electrophilicity and utility in polymer chemistry. The chlorine atom enhances reactivity for nucleophilic substitution, making it a precursor for functionalized materials. However, the absence of the acetyl-amino group limits its bioactivity compared to the target compound .
Methyl [(4-chlorophenyl)sulfonylamino]acetate
Its ester group, similar to the acetate in this compound, may influence bioavailability .
N-[4-(ethyloxy)phenyl]-2-[(phenylmethyl)(phenylsulfonyl)amino]acetamide
This derivative (C₂₃H₂₅N₂O₄S) features an ethyloxy group and benzyl substitution, increasing solubility in polar solvents. The benzyl group may enhance blood-brain barrier penetration, a trait absent in the target compound. Its phenylsulfonyl and acetamide groups align with kinase inhibitor scaffolds, suggesting utility in oncology research .
Key Structural-Activity Relationships (SAR)
- Phenylsulfonyl vs. Chlorosulfonyl : Chlorosulfonyl derivatives (e.g., [4-(chlorosulfonyl)phenyl]methyl acetate) exhibit higher reactivity but lower metabolic stability than phenylsulfonyl analogs .
- Substituent Position : Para-substituted derivatives (e.g., 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione) show enhanced antibacterial activity compared to ortho/meta isomers .
- Ester vs. Amide Groups : Acetate esters (as in the target compound) may improve membrane permeability over free acids, while amides (e.g., acetylsulfanilamide) enhance target binding via hydrogen bonding .
Biological Activity
4-[Acetyl(phenylsulfonyl)amino]phenyl acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both acetyl and sulfonamide functional groups, which are known to influence its interaction with biological targets, including enzymes and microbial pathogens.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure allows it to participate in various chemical reactions, enhancing its versatility in biological applications. The presence of the sulfonamide group is particularly significant as it is a well-known pharmacophore in drug design.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. Research indicates that compounds with sulfonamide groups can inhibit carbonic anhydrases (CAs), which are metalloenzymes crucial for various physiological processes. The binding affinity to the active sites of these enzymes is influenced by the acetyl and sulfonyl groups, leading to competitive inhibition .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, a study reported that derivatives of similar compounds demonstrated broad-spectrum antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Gram-Positive Activity | Gram-Negative Activity |
|---|---|---|
| This compound | Moderate | High |
| Similar Sulfonamide Derivative | High | Moderate |
Antioxidant Activity
In addition to antimicrobial properties, this compound has been evaluated for its antioxidant capacity. The DPPH radical scavenging assay indicated that this compound exhibits moderate antioxidant activity, comparable to known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Inhibition (%) |
|---|---|
| This compound | 16.75 ± 1.18 |
| Ascorbic Acid | 85.00 ± 2.00 |
| BHT | 78.00 ± 1.50 |
Case Studies
- Inhibition Studies on Carbonic Anhydrases : A study focused on the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (hCAs). The findings demonstrated that structural modifications significantly impacted the inhibitory potency against various hCAs, highlighting the importance of functional groups in drug design .
- Antibacterial Efficacy : A comparative analysis of several acetophenone derivatives revealed that those with sulfonamide groups exhibited superior antibacterial activity against E. coli compared to their non-sulfonamide counterparts, suggesting a specific mechanism of action linked to the sulfonamide moiety .
Q & A
Q. What are the optimal synthetic routes for 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate, and how can computational methods guide experimental design?
- Methodological Answer : Synthetic pathways often involve sulfonylation and acetylation reactions. Computational approaches, such as quantum chemical reaction path searches, can predict intermediates and transition states to identify energetically favorable pathways. For example, ICReDD’s methodology integrates quantum calculations with experimental feedback loops to optimize reaction conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . Coupling density functional theory (DFT) with high-throughput screening can further validate synthetic feasibility.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., acetyl, sulfonyl) and HPLC with UV detection to assess purity (>98% threshold). Mass spectrometry (MS) or GC-MS (as in NIST protocols ) can verify molecular weight and detect impurities. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Cross-referencing with databases like PubChem ensures consistency in spectral assignments.
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC-UV to monitor degradation products over time. For hydrolytic stability, test in buffered solutions (pH 1–12) and analyze via LC-MS to identify breakdown pathways (e.g., ester hydrolysis). Safety guidelines from GHS-aligned SDS documents (e.g., storage at –20°C in inert atmospheres ) provide baseline recommendations.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phenylsulfonyl and acetyl groups in catalytic or photochemical applications?
- Methodological Answer : The sulfonyl group’s electron-withdrawing nature enhances electrophilic reactivity, while the acetyl group may participate in hydrogen-bonding interactions. To probe mechanisms:
- Use time-resolved spectroscopy (e.g., transient absorption) to track photochemical intermediates.
- Employ kinetic isotope effects (KIE) or isotopic labeling to identify rate-determining steps in catalytic cycles.
- Computational studies (e.g., transition state modeling via Gaussian software) can map reaction coordinates .
Q. How can statistical design of experiments (DoE) optimize reaction yields while minimizing resource consumption?
- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate variables (e.g., catalyst loading, solvent polarity). For example:
- Factor 1 : Reaction temperature (60–100°C)
- Factor 2 : Molar ratio (1:1–1:3)
- Response : Yield (%)
Analyze via ANOVA to identify significant interactions. Literature on chemical technology highlights DoE’s role in reducing experiments by 50–70% while maintaining robustness.
Q. What strategies resolve contradictions in reported solubility or spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Address this by:
Q. How can molecular dynamics (MD) simulations predict interactions between this compound and biological targets?
- Methodological Answer : Dock the compound into target protein structures (e.g., enzymes) using AutoDock Vina or Schrödinger Suite . Run MD simulations (e.g., GROMACS) under physiological conditions (310 K, 1 atm) to assess binding stability. Validate with experimental assays (e.g., SPR or ITC for binding affinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
